2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate
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Overview
Description
2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate is a triacylglycerol compound, which is a type of lipid molecule. It is formed by the esterification of glycerol with three molecules of trans-9-hexadecenoic acid. This compound is known for its presence in natural fats and oils and has various applications in the fields of chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate can be synthesized through the esterification of glycerol with trans-9-hexadecenoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the trans-9-hexadecenoic acid moieties to saturated fatty acids.
Hydrolysis: The ester bonds can be hydrolyzed to yield glycerol and trans-9-hexadecenoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) respectively.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Hydrolysis: Glycerol and trans-9-hexadecenoic acid.
Scientific Research Applications
2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects in lipid-related disorders and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate involves its interaction with cellular lipid metabolism pathways. The compound is hydrolyzed by lipases to release glycerol and trans-9-hexadecenoic acid, which can then participate in various metabolic processes. The released fatty acids can be incorporated into cellular membranes or used as signaling molecules to regulate cellular functions .
Comparison with Similar Compounds
2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate can be compared with other triacylglycerols such as:
- **1,2
1,2,3-Tri[cis-9-hexadecenoyl]glycerol: Similar structure but with cis-9-hexadecenoic acid, leading to different physical properties and biological activities.
Properties
IUPAC Name |
2,3-di(hexadec-9-enoyloxy)propyl hexadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGWNZXOCSYJQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H92O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928814 |
Source
|
Record name | Propane-1,2,3-triyl trihexadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134907-85-0 |
Source
|
Record name | Propane-1,2,3-triyl trihexadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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